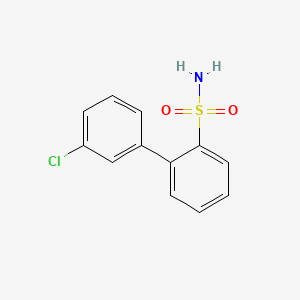

2-(3-Chlorophenyl)benzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOLULWJOBXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350725-94-8 | |

| Record name | 2-(3-chlorophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Chlorophenyl Benzene 1 Sulfonamide and Analogues

Historical Synthetic Approaches to Benzene (B151609) Sulfonamides

The foundational chemistry for the synthesis of benzene sulfonamides was established in the early 20th century. The most traditional and widely practiced method involves the reaction of a sulfonyl chloride with an amine. This nucleophilic substitution reaction, often referred to as sulfonamidation, has been the workhorse for the preparation of a vast array of sulfonamide-containing compounds. youtube.com

Historically, the synthesis of the requisite sulfonyl chloride precursors was a key challenge. Two primary methods dominated:

Electrophilic Aromatic Substitution (EAS): This approach typically involves the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid. youtube.com While effective for simple arenes, this method suffers from limitations related to regioselectivity, which is dictated by the electronic properties of the substituents on the benzene ring, and the harsh acidic conditions that are incompatible with many functional groups.

Oxidative Chlorination: This alternative involves the oxidation of sulfur-containing compounds, such as thiophenols or disulfides, in the presence of a chlorinating agent. youtube.com Early iterations of this method often employed hazardous reagents like aqueous chlorine.

The subsequent reaction of the synthesized sulfonyl chloride with an amine, such as ammonia (B1221849) or a primary or secondary amine, in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired sulfonamide. This fundamental two-step process has been instrumental in the development of the sulfa drugs and remains a relevant synthetic strategy.

Targeted Synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide

The synthesis of the specific biaryl compound this compound requires a strategy that can efficiently form the carbon-carbon bond between the two phenyl rings. While classical methods could be adapted, modern cross-coupling reactions offer superior control and efficiency.

Precursor Synthesis and Derivatization Routes

A plausible and efficient route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach necessitates the synthesis of two key precursors: an aryl halide (or triflate) and an arylboronic acid.

For the synthesis of this compound, a logical disconnection points to the coupling of 2-bromobenzenesulfonamide and 3-chlorophenylboronic acid .

Synthesis of 2-Bromobenzenesulfonamide:

Sulfonylation of Bromobenzene: 2-Bromobenzene can be treated with chlorosulfonic acid to yield 2-bromobenzenesulfonyl chloride. Careful control of reaction conditions is necessary to favor the ortho isomer.

Amination: The resulting 2-bromobenzenesulfonyl chloride is then reacted with ammonia to produce 2-bromobenzenesulfonamide.

Synthesis of 3-Chlorophenylboronic Acid:

This precursor is commercially available. However, it can be synthesized from 1-bromo-3-chlorobenzene (B44181) via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent acidic workup.

An alternative precursor strategy involves the synthesis of 2-aminobiphenyl (B1664054) , which can then be converted to the target sulfonamide. This can be achieved through methods such as the Gomberg-Bachmann reaction. google.com The resulting 2-aminobiphenyl can then be subjected to diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst to form the sulfonyl chloride, which is then animated.

Reaction Mechanisms and Pathways

The key step in the proposed targeted synthesis is the Suzuki-Miyaura cross-coupling reaction . The catalytic cycle for this reaction is well-established and generally proceeds through the following steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (2-bromobenzenesulfonamide), forming a palladium(II) intermediate.

Transmetalation: The organoborane (3-chlorophenylboronic acid) reacts with the palladium(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium.

Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product, this compound, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the Suzuki-Miyaura coupling. Ligands such as phosphines are often employed to stabilize the palladium catalyst and promote the reaction.

Optimization of Reaction Conditions and Yields

The optimization of the Suzuki-Miyaura coupling for the synthesis of this compound would involve screening various reaction parameters to maximize the yield and purity of the product.

| Parameter | Variables to Consider | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source can significantly impact catalytic activity. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | The ligand influences the stability and reactivity of the catalyst, with bulky electron-rich phosphines often being effective. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is essential for the transmetalation step, and its strength and solubility can affect the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water mixtures | The solvent system must be compatible with the reactants and catalyst and can influence the solubility and reaction kinetics. |

| Temperature | Room temperature to reflux | The reaction temperature affects the rate of reaction, with higher temperatures often required for less reactive substrates. |

A typical starting point for optimization might involve using Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a toluene/water solvent system, with heating. Analysis of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) would guide further adjustments to the reaction conditions to achieve optimal yields.

Novel Synthetic Strategies for Related Halogenated Sulfonamides

Recent advancements in organic synthesis have provided new and powerful tools for the construction of halogenated sulfonamides, moving beyond traditional methods.

C-H Activation/Functionalization:

A paradigm-shifting approach involves the direct functionalization of C-H bonds. This strategy avoids the need for pre-functionalized starting materials like aryl halides. For the synthesis of 2-arylbenzenesulfonamides, a palladium-catalyzed ortho-C-H arylation of a benzenesulfonamide (B165840) with an aryl halide could be envisioned. This approach offers high atom economy but can face challenges with regioselectivity.

Photocatalytic Methods:

Visible-light photocatalysis has emerged as a mild and efficient method for forging C-C and C-S bonds. A photocatalytic approach to this compound could involve the generation of an aryl radical from a suitable precursor, which then participates in a coupling reaction. For instance, a three-component coupling of an aryl radical source, a sulfur dioxide surrogate (like DABSO), and an amine could be employed. orgsyn.org

Nickel-Catalyzed Cross-Coupling:

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can often couple a wider range of substrates and can be particularly effective for challenging cross-couplings. The Suzuki-Miyaura coupling described in section 2.2.2 could potentially be adapted to use a nickel catalyst.

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of these important compounds. Key areas of focus include:

Use of Safer Solvents: Traditional syntheses often employ hazardous organic solvents. Green chemistry approaches favor the use of water, ionic liquids, or solvent-free conditions. wikipedia.org

Catalysis: The use of catalytic methods, such as the transition-metal-catalyzed reactions discussed above, is inherently greener than stoichiometric reactions as it reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. C-H activation strategies are particularly advantageous in this regard.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure, such as some photocatalytic methods, reduces energy consumption.

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, future research will likely focus on the use of renewable starting materials.

Recent research has demonstrated the feasibility of conducting sulfonamide synthesis in water, which significantly improves the environmental profile of the process. wikipedia.org Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a promising green alternative.

Molecular Structure and Conformation Analysis

Quantum Chemical Investigations of Molecular Geometry

Quantum chemical methods provide a theoretical framework to investigate the geometric and electronic structures of molecules with high accuracy. These computational approaches are instrumental in predicting molecular geometries, understanding the nature of chemical bonds, and exploring the electronic properties that govern molecular reactivity.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and electronic properties of various sulfonamide derivatives. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used functional for these types of studies. researchgate.netbiointerfaceresearch.com

In computational studies of similar sulfonamide compounds, DFT calculations have been utilized to determine key structural parameters. For instance, in a study of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, the molecule was found to be bent at the sulfur atom. nih.gov The conformation of the N-C bond in the C—SO2—NH—C segment exhibited gauche torsions with respect to the S=O bonds. nih.gov Furthermore, the two benzene (B151609) rings in this related molecule were observed to be tilted relative to each other. nih.gov

Theoretical calculations on sulfonamide derivatives often involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov These optimized structures provide valuable information on bond lengths, bond angles, and dihedral angles. For example, in a related benzene sulfonamide derivative, the bond angles around the sulfur atom in the SO2 group were calculated to be approximately 120-122°. mkjc.in

The electronic properties that can be elucidated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govmkjc.in A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated for Sulfonamide Derivatives using DFT

| Descriptor | Description | Typical Range/Value (for related sulfonamides) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Varies depending on the specific structure. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Varies depending on the specific structure. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 2.64 - 3.12 eV nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies depending on the specific structure. |

Note: The values in this table are representative and are based on studies of various sulfonamide derivatives. Specific values for 2-(3-Chlorophenyl)benzene-1-sulfonamide would require a dedicated computational study.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Exploring this landscape is crucial for understanding a molecule's flexibility and how it might interact with other molecules.

Another important conformational aspect is the orientation of the N-H bond in the sulfonamide group. In N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, the N-H bond is in a syn position with respect to the meta-chloro group in the aniline (B41778) ring. nih.gov In contrast, in N-(3-chlorophenyl)benzenesulfonamide, the conformation of the N-H bond is anti to the meta-chloro group. nih.gov These different conformations can influence intermolecular interactions, such as hydrogen bonding. In the crystal packing of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, molecules are linked into infinite chains via N—H···O hydrogen bonds. nih.gov

The exploration of the conformational landscape often involves computational techniques that systematically rotate flexible bonds and calculate the energy of each resulting conformer. This allows for the identification of low-energy, stable conformations that are most likely to be populated at room temperature. The presence of intramolecular interactions, such as NH–π interactions between the sulfonamide NH group and an aromatic ring, can also play a role in stabilizing certain conformations. sdu.dk

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Profiling

Understanding how a small molecule like 2-(3-Chlorophenyl)benzene-1-sulfonamide interacts with a biological target is fundamental to elucidating its mechanism of action. Computational methods such as molecular docking and binding affinity prediction are instrumental in profiling these crucial ligand-protein interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjb.ro This method is widely used in rational drug design to screen small molecules and understand their binding mechanisms. rjb.ro For this compound, docking simulations would be performed against various relevant biological targets known to interact with sulfonamides, such as carbonic anhydrases (CAs), dihydropteroate synthase (DHPS), protein kinases, and anti-apoptotic proteins like Mcl-1. rjb.roijcce.ac.irnih.govqub.ac.uk

The process begins with obtaining the three-dimensional structures of the target proteins, typically from a repository like the Protein Data Bank (PDB). ijcce.ac.ir The structure of this compound would be built and optimized using computational chemistry software to find its most stable three-dimensional conformation. ijcce.ac.ir Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy. nih.gov

Table 1: Representative Molecular Docking Interactions for a Sulfonamide Ligand This table illustrates the types of interactions that could be predicted for this compound when docked into a hypothetical protein active site, based on findings for similar compounds.

| Ligand Moiety | Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Sulfonamide (-SO2-) Oxygen | Thr-199 | Hydrogen Bond | 2.8 |

| Sulfonamide (-NH2) Hydrogen | Gln-92 | Hydrogen Bond | 3.1 |

| 3-Chlorophenyl Ring | Leu-198 | Hydrophobic (π-Alkyl) | 4.5 |

| Benzene (B151609) Ring | His-94 | Hydrophobic (π-π Stacking) | 4.2 |

| Chlorine Atom | Val-121 | Halogen Bond / Hydrophobic | 3.9 |

Following the prediction of the binding pose, docking software provides a quantitative estimation of the binding affinity, often expressed as a docking score (e.g., in kcal/mol) or a predicted inhibition constant (Ki). nih.govmdpi.com These scores allow for the ranking of different compounds and the prioritization of those with the highest predicted affinity for a specific target. For example, studies on various benzene sulfonamide derivatives have reported binding energies ranging from -8.1 to -9.7 kcal/mol for targets like carbonic anhydrase IX and Dickkopf-1. nih.govmdpi.com Such analyses would be crucial in evaluating the potential of this compound as an effective inhibitor.

Docking simulations are also invaluable for identifying "interaction hotspots"—key amino acid residues within the binding site that contribute most significantly to the ligand's binding energy. The results often reveal that specific hydrogen bonds or hydrophobic contacts are critical for affinity. qub.ac.uk For instance, in many sulfonamide-protein complexes, interactions with residues like Threonine, Glutamine, and Histidine are consistently observed. mdpi.com Identifying these hotspots for this compound would provide a roadmap for structure-based design, suggesting which parts of the molecule could be modified to enhance binding.

Structure-Based Molecular Design Principles Applied to Sulfonamides

Structure-based drug design leverages the three-dimensional structural information of the ligand-target complex to guide the design of new, improved molecules. The sulfonamide scaffold is a versatile and privileged pharmacophore in medicinal chemistry, and its modification is a common strategy. acs.org Insights gained from docking this compound into a target's active site would inform several design principles.

If docking simulations reveal unoccupied hydrophobic pockets near the 3-chlorophenyl ring, medicinal chemists could design derivatives with different substituents at this position to fill that space and increase hydrophobic interactions, potentially boosting affinity. Similarly, if the other phenyl ring is exposed to the solvent, it could be functionalized with polar groups to improve solubility or form additional hydrogen bonds with residues at the entrance of the active site. The sulfonamide linker itself can be modified, although its ability to interact with key residues is often essential for the activity of this class of compounds. acs.org

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

The simulation places the complex in a virtual box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated over a period of nanoseconds to microseconds. researchgate.net Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial positions. A stable, low-fluctuation RMSD value over time suggests that the ligand remains securely bound in its predicted pose. researchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. It can highlight how ligand binding affects the protein's dynamics. researchgate.net

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions predicted by docking.

MD simulations provide a more rigorous validation of the docking results and can reveal subtle conformational changes in the protein upon ligand binding, offering deeper insights into the mechanism of inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This method is used to develop predictive models that can estimate the activity of new, unsynthesized molecules.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally measured biological activity (e.g., IC50 values) against a specific target is required. For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Describing the charge distribution, such as HOMO-LUMO energies. biointerfaceresearch.com

Hydrophobic descriptors: Like the partition coefficient (logP).

Steric descriptors: Related to the size and shape of the molecule.

Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. nih.gov QSAR studies on aryl sulfonamide derivatives have demonstrated that a combination of electronic, steric, and hydrophobic descriptors can yield robust models with high predictive power. qub.ac.uk A well-validated QSAR model could then be used to predict the biological activity of novel analogs of this compound, helping to prioritize the synthesis of the most promising candidates and accelerating the drug discovery process.

Table 2: Example of a QSAR Data Table for a Series of Benzenesulfonamide (B165840) Analogs This table represents a hypothetical dataset that would be used to build a QSAR model. It includes the target compound and fictional analogs with their experimental activity and calculated molecular descriptors.

| Compound Name | Structure (Variation on Core) | Experimental Activity (logIC50) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (PSA) |

|---|---|---|---|---|---|

| This compound | - | 5.8 | 3.5 | 267.73 | 68.5 |

| 2-(Phenyl)benzene-1-sulfonamide | No Cl | 5.2 | 3.0 | 233.28 | 68.5 |

| 2-(4-Chlorophenyl)benzene-1-sulfonamide | 4-Cl isomer | 5.9 | 3.5 | 267.73 | 68.5 |

| 2-(3-Fluorophenyl)benzene-1-sulfonamide | 3-F substituent | 5.6 | 3.1 | 251.27 | 68.5 |

| 2-(3-Methylphenyl)benzene-1-sulfonamide | 3-CH3 substituent | 5.5 | 3.4 | 247.31 | 68.5 |

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. While specific proprietary studies on this compound are not publicly available, general computational analyses of related sulfonamide derivatives allow for the extrapolation of key molecular descriptors.

These descriptors typically encompass constitutional, topological, geometrical, and quantum-chemical properties. For a molecule like this compound, important descriptors would likely include:

Molecular Weight: A fundamental parameter influencing diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is crucial for predicting membrane permeability and absorption.

Topological Polar Surface Area (TPSA): An indicator of the polar surface area of a molecule, which correlates with its ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility and binding to biological targets.

HOMO-LUMO Gap (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital): This quantum-chemical descriptor provides insights into the molecule's chemical reactivity and stability. A larger gap generally implies lower reactivity.

Dipole Moment: This descriptor reflects the polarity of the molecule, which can influence its interactions with polar biological macromolecules.

Table 1: Predicted Key Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 267.73 g/mol | Influences bioavailability and diffusion rates. |

| XlogP | 3.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The sulfonamide group (-SO2NH2) provides a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the sulfonamide group act as hydrogen bond acceptors. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models use the molecular structure to forecast how a compound will behave within a biological system.

Computational Assessment of Molecular Properties for Biological Systems

Computational tools can predict various properties that govern a molecule's interaction with biological systems. For this compound, these predictions are essential for understanding its potential as a therapeutic agent.

Key predicted properties include:

Aqueous Solubility: This property is crucial for absorption and distribution. Sulfonamides, in general, exhibit a range of solubilities that can be influenced by their substitution patterns.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is vital for drugs targeting the central nervous system. Predictions for sulfonamides can vary, but the presence of a polar sulfonamide group may limit passive diffusion across the BBB.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract. The moderate lipophilicity of this compound suggests a favorable prediction for HIA.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance. Sulfonamides are known to bind to plasma proteins, primarily albumin.

Table 2: In Silico ADME Prediction for this compound

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeability | Low | Unlikely to have significant central nervous system effects. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal epithelial cell permeability. |

| P-glycoprotein Substrate | Predicted No | Lower likelihood of being actively pumped out of cells. |

Prediction of Biological Fate and Metabolic Pathways

Computational models can also predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. For sulfonamides, metabolism often occurs via N-acetylation, N-glucosidation, and hydroxylation of the aromatic rings.

For this compound, the likely metabolic pathways would involve:

Hydroxylation: The phenyl and chlorophenyl rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.

N-Acetylation: The sulfonamide nitrogen can be a site for acetylation, a common metabolic pathway for primary aromatic amines and sulfonamides.

Glucuronidation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid to increase their water solubility and facilitate excretion.

The prediction of these metabolic pathways is crucial for understanding the compound's half-life, potential for toxicity, and the formation of active or inactive metabolites.

Structure Activity Relationship Sar of 2 3 Chlorophenyl Benzene 1 Sulfonamide Derivatives

Impact of Substituent Variation on Molecular Interactions and Biological Activity

The biological activity of 2-(3-Chlorophenyl)benzene-1-sulfonamide derivatives is highly sensitive to the nature and placement of various substituents on their core structure. Research into analogous benzenesulfonamide (B165840) compounds has demonstrated that the introduction of different functional groups can significantly alter their molecular interactions with biological targets, thereby modulating their efficacy.

For instance, in studies of N-arylbenzenesulfonamides as antifungal agents against Botrytis cinerea, it has been observed that the presence of electron-withdrawing groups on the aromatic rings generally enhances activity. A quantitative structure-activity relationship (QSAR) model revealed that the sulfonamide group connecting two aromatic rings is a critical determinant of fungicidal action. While the specific contribution of each substituent varies, the collective electron-withdrawing effect appears to be a key factor. nih.gov

In a series of N-substituted-2-oxo-2-phenylethylsulfonamides, the nature of the substituent on the N-phenyl ring was systematically varied to probe its effect on antifungal activity. The findings from these studies provide valuable insights that can be extrapolated to the this compound scaffold. For example, the introduction of different alkyl, halogen, and alkoxy groups can influence the compound's lipophilicity, electronic properties, and steric profile, all of which play a role in its interaction with target enzymes or receptors. nih.gov

A summary of these general observations is presented in the table below, illustrating the impact of different substituent types on the biological activity of benzenesulfonamide derivatives.

| Substituent Type | General Impact on Biological Activity | Rationale |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Often enhances activity | Can increase the acidity of the sulfonamide NH, potentially improving interaction with the target. Alters the electronic distribution of the aromatic rings. |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Variable, can increase or decrease activity | Can enhance binding through hydrophobic interactions but may also introduce steric hindrance or alter the electronic profile unfavorably. |

| Halogens (e.g., -F, -Cl, -Br) | Generally increases activity | Can form halogen bonds with the target protein and increase lipophilicity, aiding in membrane permeability. |

| Bulky Groups | Can decrease activity | May cause steric clashes within the binding site of the target molecule. |

Positional Isomer Effects on Biological Activity

The specific placement of substituents on the aromatic rings of this compound derivatives, known as positional isomerism, has a profound impact on their biological activity. The relative orientation of the chloro and sulfonamide groups, as well as other substituents, can dramatically alter the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target.

The fungicidal activity of N-arylbenzenesulfonamides has also been shown to be influenced by the position of substituents. For instance, the presence of a nitro group, a strong electron-withdrawing group, generally has a positive contribution to the biological property. However, when this group is in the ortho position relative to the sulfonamide linkage, a decrease in its positive contribution is observed, likely due to steric hindrance or altered electronic effects. nih.gov This illustrates that even with the same substituent, its position can lead to vastly different biological outcomes.

The table below summarizes the general effects of positional isomerism on the activity of substituted benzenesulfonamides.

| Isomer Position | General Effect on Activity | Potential Rationale |

| ortho | Can lead to decreased activity | Potential for steric hindrance with the sulfonamide group, which may disrupt optimal binding to the target. |

| meta | Often associated with favorable activity | May position the substituent in a way that allows for beneficial interactions within the binding site without causing steric clashes. |

| para | Frequently leads to potent activity | Often allows the substituent to extend into a specific sub-pocket of the binding site, leading to enhanced affinity. |

Identification of Key Pharmacophoric Elements

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing more potent and selective analogs.

Based on QSAR studies of related N-arylbenzenesulfonamides, several key pharmacophoric features can be identified as crucial for their antifungal activity. nih.gov The central benzenesulfonamide core, which consists of a sulfonamide group attached to two aromatic rings, is considered the primary pharmacophore. This arrangement is believed to be essential for the primary binding interactions with the target enzyme.

Key pharmacophoric features for antifungal benzenesulfonamides generally include:

Two Aromatic Rings: These are involved in hydrophobic and π-π stacking interactions within the active site of the target.

A Sulfonamide Linker (-SO₂NH-): This group acts as a hydrogen bond donor and acceptor and is often crucial for anchoring the molecule to the target. The acidity of the NH proton can be modulated by substituents on the aromatic rings.

Electron-Withdrawing Substituents: As mentioned earlier, these groups enhance the electronic properties of the molecule that are favorable for activity.

A hypothetical pharmacophore model for a benzenesulfonamide derivative is illustrated below, highlighting these key features.

| Pharmacophoric Feature | Description | Role in Biological Activity |

| Aromatic Ring 1 | The phenyl ring of the benzenesulfonamide moiety. | Hydrophobic interactions, π-π stacking. |

| Aromatic Ring 2 | The 3-chlorophenyl ring. | Hydrophobic interactions, potential for specific interactions due to the chlorine substituent. |

| Sulfonamide Group | The -SO₂NH- linker. | Hydrogen bonding (donor and acceptor), coordination with metal ions in metalloenzymes. |

| Hydrogen Bond Acceptor | The oxygen atoms of the sulfonyl group. | Form hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Donor | The nitrogen atom of the sulfonamide group. | Forms a hydrogen bond with amino acid residues in the target's active site. |

| Hydrophobic Feature | The chloro-substituent on the second phenyl ring. | Enhances lipophilicity and can occupy a specific hydrophobic pocket in the target. |

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies provide a roadmap for the rational design of new this compound derivatives with improved biological profiles. By understanding which molecular features are critical for activity, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

One key strategy is substituent modification . Based on the general observation that electron-withdrawing groups enhance the activity of benzenesulfonamides, new analogs can be designed with various electron-withdrawing moieties at different positions on the phenyl rings. For example, replacing the chloro group with a trifluoromethyl group or adding a nitro group could potentially lead to more potent compounds. The choice and position of these substituents would be guided by the desire to optimize electronic properties while avoiding steric clashes, as informed by SAR data.

Another important approach is scaffold hopping and isosteric replacement . This involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (isosteres) in an attempt to improve activity or other properties. For instance, one of the phenyl rings could be replaced with a different aromatic or heteroaromatic ring system to explore new binding interactions.

Structure-based drug design , where the three-dimensional structure of the biological target is known, represents a powerful rational design strategy. If the target of this compound derivatives is identified and its structure elucidated, computational docking studies can be used to predict how different analogs will bind. This allows for the in-silico design of new molecules with optimized interactions with the active site.

The table below outlines some rational design strategies that can be applied to the this compound scaffold.

| Design Strategy | Description | Example Application |

| Substituent Optimization | Systematically varying substituents on the aromatic rings to enhance potency and selectivity. | Introducing different halogens (F, Br, I) or other electron-withdrawing groups at various positions on the phenyl rings. |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to improve biological activity or ADME properties. | Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring. |

| Conformational Restriction | Introducing structural constraints to lock the molecule in its bioactive conformation, potentially increasing affinity and selectivity. | Linking the two phenyl rings with a bridging group to restrict their rotation. |

| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. | If a key binding interaction of the 3-chlorophenyl group is identified, other fragments that mimic this interaction could be explored. |

By systematically applying these rational design strategies, guided by a deep understanding of the structure-activity relationships, the development of novel and effective therapeutic agents based on the this compound scaffold can be significantly advanced.

Synthetic Modifications and Derivative Library Generation

Design and Synthesis of Novel Analogues with Modified Phenyl or Sulfonamide Moieties

The core structure of 2-(3-Chlorophenyl)benzene-1-sulfonamide offers two primary sites for modification: the biphenyl (B1667301) system and the sulfonamide functional group. Synthetic strategies focus on altering the steric and electronic properties of these moieties to optimize biological activity.

Modifications to the phenyl rings can be achieved through various aromatic substitution reactions. For instance, functional groups can be introduced onto the benzenesulfonamide (B165840) ring or the chlorophenyl ring to explore interactions with target proteins. The sulfonamide moiety itself is also a key target for derivatization. The nitrogen atom of the sulfonamide can be readily functionalized. A common approach is the N-alkylation or N-arylation of the sulfonamide, which can be accomplished by reacting the parent sulfonamide with various alkyl or aryl halides.

Another significant synthetic route involves the reaction of substituted arylsulfonyl chlorides with a diverse range of primary or secondary amines. This modular approach allows for the systematic introduction of different substituents on the sulfonamide nitrogen, leading to a wide array of derivatives with varied physicochemical properties. This method was employed to synthesize a series of N-ethylaminosulfonamides from a quinazoline (B50416) scaffold, demonstrating the tolerance of the sulfonamide nitrogen to substitution with various aliphatic and aromatic groups. acs.org

Incorporation of Heterocyclic Systems and Hybrid Scaffolds

A prevalent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. nih.govresearchgate.net The benzenesulfonamide scaffold is an excellent candidate for this approach, and it has been successfully combined with numerous heterocyclic systems.

Schiff Bases: One of the most direct methods for derivatization is the formation of Schiff bases (or imines). This typically involves the condensation reaction of a sulfonamide containing a primary amino group with various substituted aldehydes. ijcce.ac.irnih.gov This reaction creates a C=N bond, linking the sulfonamide core to another aromatic or heterocyclic system, and has been widely used to generate libraries of biologically active compounds. nih.govtandfonline.comtandfonline.com

Chalcones: Chalcone-sulfonamide hybrids are another important class of derivatives. mdpi.com The synthesis generally involves a Claisen-Schmidt condensation reaction between a sulfonamide-substituted acetophenone (B1666503) and an aromatic aldehyde in the presence of a base. researchgate.netnih.gov The resulting α,β-unsaturated ketone system of the chalcone (B49325) moiety is a recognized pharmacophore, and its combination with the sulfonamide group has yielded compounds with significant biological potential. researchgate.netmdpi.comresearchgate.net

Pyrazole (B372694): Pyrazole rings can be incorporated into sulfonamide structures through several routes. One common method involves the reaction of a chalcone-sulfonamide hybrid with hydrazine (B178648) hydrate, which leads to the cyclization of the α,β-unsaturated ketone into a pyrazole ring. researchgate.net Alternatively, a pyrazole-4-sulfonyl chloride intermediate can be reacted with various amines to furnish pyrazole-sulfonamide derivatives. nih.gov This approach has been used to create libraries of compounds for screening against various biological targets. scielo.org.mxnih.govtandfonline.com

Triazole: The 1,2,3-triazole ring is often used as a stable and rigid linker to connect a sulfonamide moiety with other molecular fragments. researchgate.net The synthesis of these hybrids frequently utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This involves reacting a sulfonamide bearing an azide (B81097) or alkyne function with a complementary fragment, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole ring that bridges the two components. nih.govnih.govresearchgate.net

Thiadiazole: Thiadiazole-benzenesulfonamide hybrids have been synthesized as potential enzyme inhibitors. nih.govresearchgate.net The synthetic strategy may involve building the thiadiazole ring from a sulfonamide-containing precursor or coupling a pre-formed thiadiazole unit with a benzenesulfonyl chloride. researchgate.netontosight.ai These hybrids combine the pharmacophoric features of both the sulfonamide and the 1,3,4-thiadiazole (B1197879) ring. ontosight.ai

Quinazolinone: Quinazolinone-sulfonamide conjugates are synthesized by coupling the two scaffolds. nih.govfarmaceut.org A typical synthetic route involves the reaction of an amino-functionalized quinazolinone with a substituted arylsulfonyl chloride under basic conditions. nih.gov This strategy has been used to generate libraries of compounds, such as novel sulphonamide-bearing methoxyquinazolinone derivatives. nih.gov

Below is a summary of heterocyclic systems incorporated into sulfonamide scaffolds.

Chemoinformatics-Guided Library Design

Modern drug discovery heavily relies on computational methods to guide the design and prioritization of synthetic targets, a field known as chemoinformatics. For sulfonamide derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two of the most prominent computational tools employed. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For sulfonamide libraries, various molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties—are calculated. nih.govmedwinpublishers.com Statistical models are then built to correlate these descriptors with experimentally determined inhibitory activities. nih.gov These models can predict the activity of novel, unsynthesized sulfonamide derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. benthamdirect.comqub.ac.uk

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. researchgate.netresearchgate.net For sulfonamide derivatives, docking studies are used to visualize how different analogues fit into the active site of a target enzyme. nih.gov This provides crucial insights into the key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for binding and inhibitory activity. researchgate.net By understanding these interactions, chemists can rationally design new derivatives with modifications aimed at enhancing binding affinity and selectivity. benthamdirect.comnih.gov Together, QSAR and docking provide a powerful in silico platform for designing focused libraries of sulfonamide derivatives with a higher probability of success. nih.gov

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and analysis of 2-(3-Chlorophenyl)benzene-1-sulfonamide. High-Performance Liquid Chromatography (HPLC) is favored for its quantitative accuracy and resolving power, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for real-time reaction monitoring.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a simple, reliable, and sensitive method for the quantitative analysis and purity verification of sulfonamide derivatives. wu.ac.thwu.ac.th These methods typically employ a C8 or C18 stationary phase and a gradient elution system, often with a UV-visible or Photo-Diode Array (PDA) detector for quantification. wu.ac.thresearchgate.net

A typical RP-HPLC method for a related benzene (B151609) sulfonamide impurity utilizes a YMC-Triart C8 column (250×4.6 mm, 5µm particle size) with a gradient mobile phase and detection at 265 nm. wu.ac.thwu.ac.th The method's linearity, accuracy, and precision are established through validation studies, ensuring its suitability for quality control and research. wu.ac.thwu.ac.th For instance, linearity can be established from the Limit of Quantification (LOQ) level up to 200% of the specification limit, consistently yielding a correlation coefficient (r²) of 0.999. wu.ac.thwu.ac.th The sensitivity of such methods is demonstrated by low Limits of Detection (LOD) and Quantification (LOQ), which can be in the range of 0.066 µg/mL and 0.200 µg/mL, respectively. wu.ac.th

Below is a representative table of an HPLC gradient program used for analyzing benzene sulfonamide compounds. researchgate.net

Table 1: Representative HPLC Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 95 | 5 |

| 10 | 60 | 40 |

| 25 | 20 | 80 |

| 30 | 20 | 80 |

| 35 | 95 | 5 |

| 40 | 95 | 5 |

Mobile Phase A is typically an aqueous buffer, and Mobile Phase B is an organic solvent like acetonitrile (B52724) or methanol.

Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of the synthesis of this compound. nih.gov It allows chemists to quickly check for the consumption of starting materials and the formation of the desired product. nih.gov The purity of the compound can also be routinely checked by TLC using silica (B1680970) gel plates. researchgate.net

For sulfonamides, a common mobile phase consists of a mixture of benzene and ethyl acetate, often in a 1:1 (v/v) ratio. researchgate.net After developing the plate, visualization can be achieved using UV light. usda.gov For compounds that are not UV-active or for enhanced sensitivity, various staining reagents can be employed. These include p-dimethylaminobenzaldehyde or fluorescamine, the latter of which allows for fluorometric detection. usda.govresearchgate.net The progress of a reaction is determined by comparing the spots of the reaction mixture with the spots of the starting materials and a reference standard of the product on the same TLC plate. nih.gov

Spectrometric Methods for Quantitative Analysis

Spectrometric techniques, particularly mass spectrometry coupled with liquid chromatography (LC-MS), are vital for the structural confirmation and sensitive quantification of this compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for aromatic sulfonamides. nih.gov

In positive ion mode ESI-MS, aromatic sulfonamides can undergo characteristic fragmentation upon collision-induced dissociation. nih.gov A notable fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da, followed by intramolecular rearrangement. nih.gov The presence of electron-withdrawing groups, such as the chlorine atom on the phenyl ring of this compound, is known to promote this SO₂ extrusion. nih.gov

Predicted mass-to-charge ratios (m/z) for various adducts of this compound can guide mass spectrometry analysis. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 268.01938 |

| [M+Na]⁺ | 290.00132 |

| [M+NH₄]⁺ | 285.04592 |

| [M-H]⁻ | 266.00482 |

Data sourced from PubChemLite predictions. uni.lu

UV-Visible spectrophotometry also provides a basis for quantitative analysis, though it is generally less specific than chromatographic methods. slideshare.netresearchgate.net

Bioanalytical Approaches for In Vitro Study Sample Analysis

For in vitro studies, such as enzyme inhibition assays or cell-based experiments, robust bioanalytical methods are required to quantify this compound in complex biological matrices like buffer solutions, cell lysates, or culture media. nih.gov The primary goal is to accurately measure the concentration of the compound to establish dose-response relationships and determine parameters like IC₅₀ values. nih.gov

The gold standard for this application is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of the target analyte even at very low concentrations and in the presence of numerous interfering substances from the biological matrix.

The development of a bioanalytical method would involve:

Sample Preparation: An extraction step, such as protein precipitation with acetonitrile or a liquid-liquid extraction, is performed to remove proteins and other macromolecules that could interfere with the analysis.

Chromatographic Separation: An RP-HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the analyte from other components in the extracted sample.

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole, is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 268.0) is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity.

This approach allows for the accurate determination of compound concentrations in samples originating from various in vitro biological activity assays, such as those evaluating inhibitors of specific enzymes like carbonic anhydrases. nih.gov

Current Research Trends and Future Directions

Emerging Biological Targets for Sulfonamide Compounds

The sulfonamide scaffold is recognized for its versatile pharmacophoric nature, capable of interacting with a diverse range of biological targets. tandfonline.comontosight.ai While the classical target for antimicrobial sulfonamides is dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, contemporary research has unveiled a plethora of other potential targets. nih.gov These discoveries open new avenues for the therapeutic application of sulfonamide-containing compounds like 2-(3-Chlorophenyl)benzene-1-sulfonamide.

Emerging targets for this class of compounds include:

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and certain types of cancer. mdpi.com

Enzyme Inhibitors: Sulfonamide derivatives have been explored as inhibitors for a variety of enzymes, including urease and carbonic anhydrase. nih.gov

Anticancer Targets: The sulfonamide moiety is a key feature in several anticancer drugs. researchgate.net Research is ongoing to identify new protein targets in cancer pathways that can be modulated by novel sulfonamide derivatives.

Anti-inflammatory Pathways: The anti-inflammatory properties of some sulfonamides suggest their potential to interact with targets in inflammatory cascades. ontosight.ai

Antiviral Targets: Certain sulfonamides have demonstrated potential in targeting viral enzymes and processes, indicating a possible role in the development of new antiviral therapies. nih.gov

The specific biological targets of this compound are not yet extensively documented in publicly available research. However, based on the activities of structurally related biphenyl (B1667301) sulfonamides, it is plausible that this compound could be investigated for its effects on the targets listed above.

Advanced Synthetic Methodologies for Complex Sulfonamide Architectures

The synthesis of complex sulfonamides, particularly unsymmetrical structures like this compound, presents unique chemical challenges. Traditional methods often involve the reaction of a sulfonyl chloride with an amine. nih.gov However, the development of more sophisticated and efficient synthetic routes is a key focus of current research.

Modern synthetic approaches applicable to the construction of complex sulfonamides include:

Cross-Coupling Reactions: Suzuki coupling reactions are a powerful tool for the synthesis of unsymmetrical biphenyls, which form the core structure of this compound. nih.gov

Eco-Friendly Synthesis: There is a growing emphasis on developing "green" synthetic methods that utilize less hazardous reagents and solvents. mdpi.com For instance, the use of water and sodium carbonate as an HCl scavenger provides a more environmentally benign alternative to traditional methods. mdpi.com

Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, offering a highly efficient approach to generating libraries of sulfonamide derivatives for screening.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the synthesis of sulfonamides.

The synthesis of this compound would likely involve a multi-step process, potentially beginning with a Suzuki coupling to form the biphenyl core, followed by sulfonation and amidation. The optimization of such a synthetic route to improve yield, purity, and environmental impact remains an area for further research.

Integration of Computational and Experimental Approaches in Sulfonamide Research

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery and materials science. In the context of sulfonamide research, this integrated approach is crucial for accelerating the identification and optimization of new bioactive compounds.

Computational tools play a vital role in:

Molecular Docking: Predicting the binding affinity and orientation of sulfonamide derivatives within the active site of a biological target. mkjc.in

Density Functional Theory (DFT) Studies: Investigating the electronic structure, reactivity, and spectroscopic properties of sulfonamide molecules. sci-hub.se

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new chemical entities, helping to identify promising drug candidates early in the discovery process. cerradopub.com.br

Experimental techniques are then used to:

Synthesize and Characterize: Prepare the target compounds and confirm their structure and purity using methods like NMR, IR spectroscopy, and X-ray crystallography. nih.govsci-hub.se

In Vitro Biological Assays: Evaluate the biological activity of the synthesized compounds against specific targets or in cell-based models. nih.gov

In Vivo Studies: Assess the efficacy and pharmacokinetic profile of promising compounds in animal models.

For a compound like this compound, a combined computational and experimental workflow would involve initial in silico screening against various biological targets, followed by targeted synthesis and in vitro testing of its activity. The experimental results would then be used to refine the computational models, creating a feedback loop that guides the design of more potent and selective analogs.

Identification of Research Gaps and Challenges in the Field

Despite significant progress in sulfonamide research, several gaps and challenges remain, particularly for specific, less-studied compounds like this compound.

Key Research Gaps:

Lack of Specific Biological Data: There is a notable absence of published research on the specific biological targets and pharmacological effects of this compound.

Limited In Vivo Data: For many novel sulfonamides, research is confined to in vitro studies, with a need for more extensive in vivo testing to validate their therapeutic potential. tandfonline.com

Standardization of Assays: The use of varied experimental methods to determine biological activity makes it difficult to directly compare the potency of different sulfonamide compounds. tandfonline.com

Understanding Mechanisms of Action: For many newly synthesized sulfonamides, the precise mechanism of action remains unknown or is only suggested by computational studies. tandfonline.com

Challenges:

Synthesis of Unsymmetrical Biphenyls: The synthesis of unsymmetrical biphenyl sulfonamides can be challenging, often requiring multi-step procedures and careful optimization of reaction conditions. nih.govrsc.org

Drug Resistance: The emergence of resistance to existing sulfonamide drugs necessitates the development of new compounds with novel mechanisms of action. nih.gov

Selectivity and Off-Target Effects: Designing sulfonamides that are highly selective for their intended target while minimizing off-target effects is a constant challenge in drug development.

Future research efforts should focus on addressing these gaps by conducting comprehensive biological evaluations of specific compounds like this compound, employing advanced synthetic and computational tools, and performing in-depth mechanistic studies to elucidate their mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.